molecular formula C22H20Cl2N2O4S B2689379 2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)-N-phenylacetamide CAS No. 338961-23-2

2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)-N-phenylacetamide

Cat. No.: B2689379
CAS No.: 338961-23-2
M. Wt: 479.37
InChI Key: PFBCCFKEARDUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Sulfonamide-Acetamide Scaffolds

The evolution of sulfonamide-acetamide hybrids traces back to the serendipitous discovery of prontosil in the 1930s, the first sulfonamide antibiotic. Early sulfonamides functioned as competitive inhibitors of bacterial dihydropteroate synthase (DHPS), exploiting the structural mimicry of para-aminobenzoic acid (PABA) to disrupt folate synthesis. However, limitations in efficacy and resistance mechanisms spurred the exploration of hybrid scaffolds.

The integration of acetamide moieties into sulfonamide frameworks emerged as a strategy to enhance target selectivity and pharmacokinetic profiles. For example, the conjugation of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen with sulfonamides yielded dual-action compounds with retained anti-inflammatory and novel urease inhibitory activities. Structural analyses of such hybrids revealed that the acetamide group facilitates hydrogen bonding with enzymatic active sites, while the sulfonamide moiety contributes to hydrophobic interactions.

A pivotal advancement occurred with the development of sulfonamide-acetamide derivatives bearing halogenated aryl groups, such as 2-(2,4-dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)-N-phenylacetamide. These modifications improved metabolic stability and binding affinity, as evidenced by computational docking studies. Table 1 summarizes key structural milestones in sulfonamide-acetamide hybrid development.

Table 1: Structural Evolution of Sulfonamide-Acetamide Hybrids

Era Key Modifications Pharmacological Impact
1930–1950 Prontosil (sulfanilamide prodrug) Broad-spectrum antibacterial activity
1960–1980 Sulfonylurea derivatives Antidiabetic applications via ATP-sensitive K+ channel modulation
2000–2020 NSAID-sulfonamide conjugates Dual anti-inflammatory/urease inhibition
2020–present Halogenated aryl-acetamide hybrids Enhanced enzyme selectivity and stability

Significance in Medicinal Chemistry Research

The structural complexity of this compound underscores its value in rational drug design. Key significance includes:

  • Multitarget Engagement : The compound’s dichlorophenyl and methylphenylsulfonyl groups enable simultaneous interactions with hydrophobic enzyme pockets and polar catalytic residues. Molecular dynamics simulations of analogous compounds demonstrate stable binding to urease and DHPS active sites.
  • Synthetic Versatility : The scaffold permits modular substitutions at the acetamide nitrogen (R1), sulfonamide aryl group (R2), and methoxy position (R3), enabling structure-activity relationship (SAR) optimization. For instance, replacing chlorine with fluorine alters electron-withdrawing effects, modulating target affinity.
  • Bioisosteric Potential : The sulfonamide group serves as a bioisostere for carboxylic acids, enhancing membrane permeability while retaining hydrogen-bonding capacity. This property is critical for central nervous system (CNS)-targeted agents derived from similar scaffolds.

Recent kinetic studies of related compounds reveal competitive inhibition mechanisms against urease (Ki = 8.2 ± 0.3 µM), suggesting therapeutic potential in Helicobacter pylori infections.

Current Research Landscape and Knowledge Gaps

Contemporary investigations focus on three domains:

  • Enzyme Inhibition Specificity : While initial studies highlight urease and DHPS inhibition, proteomic profiling is needed to identify off-target interactions. Computational models predict affinity for carbonic anhydrase isoforms, warranting experimental validation.
  • Resistance Mitigation : Structural comparisons between bacterial and human folate biosynthesis enzymes may reveal selectivity determinants, reducing cross-reactivity risks.
  • Synthetic Methodology : Current routes rely on stepwise sulfonation and acetamide coupling (e.g., using chlorosulfonic acid and acetic anhydride). Flow chemistry approaches could improve yields of the dichlorinated intermediate, which currently averages 34% in batch processes.

Critical knowledge gaps include:

  • Metabolic Fate : The impact of hepatic cytochrome P450-mediated oxidation on the dichlorophenyl group remains uncharacterized.
  • Crystallographic Data : No resolved X-ray structures exist for this compound bound to biological targets, hindering precise mechanistic insights.
  • Therapeutic Scope : Preliminary data suggest antiparasitic activity against Plasmodium falciparum (IC50 = 1.7 µM in vitro), but in vivo efficacy studies are absent.

Properties

IUPAC Name

2-(2,4-dichloro-5-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O4S/c1-15-8-10-17(11-9-15)31(28,29)26(14-22(27)25-16-6-4-3-5-7-16)20-13-21(30-2)19(24)12-18(20)23/h3-13H,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBCCFKEARDUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2)C3=CC(=C(C=C3Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)-N-phenylacetamide, a compound with the molecular formula C22H18Cl4N2O4S and a molecular weight of 548.26 g/mol, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC22H18Cl4N2O4S
Molecular Weight548.26 g/mol
PurityTypically 95%
IUPAC Name2-(2,4-dichloro-5-methoxy[(4-methylphenyl)sulfonyl]anilino)-N-(3,4-dichlorophenyl)acetamide

Anticancer Properties

Research indicates that derivatives similar to this compound exhibit significant anticancer activity. For instance, in vitro studies have demonstrated that related compounds can inhibit the proliferation of various human cancer cell lines, including HepG2 (human liver cancer) and HCT116 (human colon carcinoma) cells. The results from these studies are summarized in Table 1.

Table 1: In Vitro Anticancer Activity of Related Compounds

Compound IDCell LineIC50 (µM)Mechanism of Action
5qHepG212.5Induction of apoptosis and necrosis
5qHCT11615.0Inhibition of angiogenesis

The compound's mechanism of action involves the induction of apoptosis and necrosis in cancer cells, as well as the inhibition of angiogenesis, which is critical for tumor growth and metastasis .

In Vivo Studies

In vivo studies using mouse models have also shown promising results. For example, when administered to Balb/c mice with colon cancer, the compound significantly reduced tumor volume compared to control groups. The suppression rate ranged from 70% to 90%, indicating strong antitumor efficacy .

Figure 1: Tumor Volume Reduction in Mice Treated with Compound 5q

Tumor Volume Reduction

The biological activity of this compound is attributed to its ability to interact with specific cellular pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Angiogenesis Inhibition : It inhibits the formation of new blood vessels that tumors require for growth.
  • Cell Cycle Arrest : Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, preventing their proliferation.

Case Studies

Several case studies have highlighted the effectiveness of related compounds in clinical settings:

  • Case Study A : A patient with advanced liver cancer showed a significant reduction in tumor markers after treatment with a derivative compound similar to the one discussed.
  • Case Study B : In a clinical trial involving patients with metastatic colorectal cancer, participants receiving this class of compounds exhibited improved survival rates compared to those on standard chemotherapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aniline Ring

The position and type of substituents on the aniline ring significantly influence biological activity and pharmacokinetics.

Table 1: Substituent Comparison
Compound Name Aniline Substituents Sulfonyl Group Acetamide Group Molecular Weight (g/mol) Reference
Target Compound 2,4-Dichloro-5-methoxy 4-methylphenyl (Tos) N-phenyl 493.37
2-{3-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide 3-Chloro 4-methylphenyl (Tos) N-(4-fluorophenyl) 445.88
2-[5-Chloro-2-methoxy(methylsulfonyl)anilino]-N-(4-chlorophenyl)acetamide 5-Chloro-2-methoxy Methyl N-(4-chlorophenyl) 403.28
2-{2,4-Dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide 2,4-Dichloro-5-(2-methoxyethoxy) 4-methoxyphenyl N-(4-fluorophenyl) 563.38

Key Observations :

  • Chlorine Position : The target compound’s 2,4-dichloro substitution may enhance steric bulk and hydrophobic interactions compared to analogs with single chlorine substituents (e.g., 3-chloro in ).
  • Methoxy vs.
  • Sulfonyl Group : The 4-methylphenyl (Tos) group in the target compound provides moderate electron-withdrawing effects, whereas methylsulfonyl () is more polar, possibly altering solubility .

Acetamide Side Chain Modifications

Variations in the acetamide’s aryl group impact target selectivity and bioavailability.

Table 2: Acetamide Group Comparison
Compound Name Acetamide Group Electronic Effects Molecular Weight (g/mol) Reference
Target Compound N-phenyl Neutral, moderate hydrophobicity 493.37
N-(4-Fluorophenyl)acetamide () N-(4-fluorophenyl) Increased electronegativity 563.38
N-(4-Chlorophenyl)acetamide () N-(4-chlorophenyl) Enhanced lipophilicity 403.28
N-(5-Chloro-2-methylphenyl)acetamide () N-(5-chloro-2-methylphenyl) Steric hindrance and hydrophobicity 459.00

Key Observations :

  • Fluorine vs.
  • Steric Effects : Bulky groups like 5-chloro-2-methylphenyl () may hinder molecular rotation, affecting conformational stability .

Conformational Analysis

highlights the role of dihedral angles between sulfonyl and anilino rings in molecular conformation. For example:

  • N-(4-Methylphenyl)-2-nitrobenzenesulfonamide : Dihedral angle = 72.64° .
  • Target Compound : Predicted dihedral angle near 51.11° (analogous to ), enabling tighter packing or enhanced receptor interactions .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionYield (%)Reference
SolventToluene:Water (8:2)85
Temperature80–100°C (reflux)78
CatalystNone60
CatalystTBAB (0.1 eq)82

Q. Table 2: Spectroscopic Benchmarks

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)
Sulfonyl (S=O)1360–1180
Acetamide (NH)33009.8 (s, 1H)
Methoxy (-OCH₃)3.8 (s, 3H)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.